4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Overview
Description
4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with fluorine atoms at positions 4 and 6, and a pyrrolidine ring at position 2. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Scientific Research Applications
4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole has a wide range of applications in scientific research:
Future Directions
The future directions for research on 4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole could include further investigations into its synthesis, properties, and potential applications. In particular, its use as a building block in the synthesis of polymers for organic solar cells is a promising area of research .
Mechanism of Action
Benzo[d]thiazoles
are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The specific targets and mode of action can vary greatly depending on the specific structure and functional groups present in the benzo[d]thiazole compound .
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with one nitrogen atom . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is often used to efficiently explore the pharmacophore space due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The environmental factors that can influence the action, efficacy, and stability of a compound can include temperature, pH, the presence of other compounds or substances, and the specific biological environment in which the compound is acting .
Preparation Methods
The synthesis of 4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the benzothiazole core.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4,6-Difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole can be compared with other similar compounds, such as:
2-(pyrrolidin-1-yl)-1,3-benzothiazole: Lacks the fluorine substitutions, which may result in different biological activities and properties.
4,6-Difluoro-2-(1-pyrrolidinyl)-1,3-benzothiazole: Similar structure but may have variations in the position of substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2S/c12-7-5-8(13)10-9(6-7)16-11(14-10)15-3-1-2-4-15/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMSPRQFIUTZAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3S2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326778 | |
Record name | 4,6-difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790319 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863001-54-1 | |
Record name | 4,6-difluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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